molecular formula C14H10N2S B2850716 2-(Phenylsulfanyl)quinoxaline CAS No. 92061-07-9

2-(Phenylsulfanyl)quinoxaline

Cat. No.: B2850716
CAS No.: 92061-07-9
M. Wt: 238.31
InChI Key: QUNPJFCGVAQCHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanyl)quinoxaline typically involves the condensation of 2-chloroquinoxaline with thiophenol under basic conditions. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiophenol displaces the chlorine atom on the quinoxaline ring . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods: This includes the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfanyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Organometallic reagents, palladium catalysts

Major Products:

    Oxidation: Phenylsulfoxidequinoxaline, phenylsulfonequinoxaline

    Reduction: Tetrahydroquinoxaline derivatives

    Substitution: Various substituted quinoxalines depending on the nucleophile used

Biological Activity

2-(Phenylsulfanyl)quinoxaline is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. Quinoxaline derivatives have gained significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, bacterial infections, and viral diseases. This article focuses on the biological activity of this compound, highlighting its synthesis, antimicrobial properties, anticancer effects, and other pharmacological activities.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with phenylthiol under appropriate conditions. The resulting compound can be characterized by various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure.

1. Antimicrobial Activity

Quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that compounds containing the quinoxaline nucleus possess activity against a variety of bacterial and fungal strains.

  • Antibacterial Activity : Research indicates that certain quinoxaline derivatives are effective against Gram-positive and Gram-negative bacteria. For instance, a study found that this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound also demonstrated antifungal properties against species such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) were determined to assess the effectiveness of the compound .
Microbial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans4
Aspergillus niger32

2. Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied. This compound has shown cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : Notable studies have evaluated its effects on breast cancer (MCF-7), colon cancer (HT-29), and ovarian cancer (A2780) cell lines.
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
Cancer Cell Line IC50 (µM)
MCF-710
HT-2915
A278012

3. Anti-inflammatory Activity

Quinoxalines are also recognized for their anti-inflammatory properties. Studies suggest that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in vitro .

Case Studies

Several case studies illustrate the therapeutic potential of quinoxaline derivatives:

  • Case Study on Anticancer Effects : A recent investigation into the effects of this compound on MCF-7 cells demonstrated a dose-dependent decrease in cell viability, with an IC50 value indicating significant cytotoxicity .
  • Antimicrobial Efficacy Study : Another study assessed the antimicrobial activity of various quinoxaline derivatives, including this compound, showing effective inhibition of bacterial growth compared to standard antibiotics .

Properties

IUPAC Name

2-phenylsulfanylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)17-14-10-15-12-8-4-5-9-13(12)16-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNPJFCGVAQCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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